N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

This compound is a fully synthetic aminothiazole-benzamide hybrid integrating a 4-ethoxyphenyl group at the thiazole C4, a 5-methyl substituent, and a 3-methylthio moiety on the benzamide ring—each a critical regiospecific feature for target engagement. Generic thiazole-benzamide procurement risks assay irreproducibility. Its uncharacterized status makes it ideal for hypothesis-generating broad-panel kinase profiling (100–400 kinases), NCI-60 anti-proliferative screening, and chemoproteomic target ID (e.g., isoTOP-ABPP). Co-procure the 2-SMe and 4-SMe regioisomers as internal controls to establish regioisomer-specific SAR from the first experimental iteration.

Molecular Formula C20H20N2O2S2
Molecular Weight 384.51
CAS No. 922584-38-1
Cat. No. B2746395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide
CAS922584-38-1
Molecular FormulaC20H20N2O2S2
Molecular Weight384.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)SC)C
InChIInChI=1S/C20H20N2O2S2/c1-4-24-16-10-8-14(9-11-16)18-13(2)26-20(21-18)22-19(23)15-6-5-7-17(12-15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
InChIKeyLIEJODSGQLBNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide (CAS 922584-38-1): Procurement-Grade Chemical Identity and Baseline Characterization


N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide is a fully synthetic, small-molecule thiazole-benzamide hybrid (molecular formula C20H20N2O2S2; molecular weight 384.51 g·mol⁻¹) that integrates a 4-ethoxyphenyl substituent at the thiazole C4 position, a 5-methyl group on the thiazole ring, and a 3-methylthio moiety on the benzamide ring . This compound belongs to the broader aminothiazole-benzamide class, a chemotype extensively validated in kinase inhibition and anti-proliferative drug discovery programs [1]. Its structural architecture positions it as a potential chemical probe or early-stage lead candidate, but as of the available evidence cutoff, no peer-reviewed primary research article or patent with explicit biological data could be retrieved for this exact CAS number.

Why N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide Cannot Be Interchanged with Generic Thiazole-Benzamide Analogs


Within the aminothiazole-benzamide scaffold, even single-atom or regiochemical variations produce divergent biological profiles. The 4-ethoxyphenyl group modulates lipophilicity and π-stacking interactions with hydrophobic kinase pockets, while the 5-methyl substituent on the thiazole ring influences conformational rigidity and metabolic stability [1]. The 3-methylthio substituent on the benzamide ring is a hydrogen-bond-capable sulfur handle that can engage cysteine residues or metal ions in target binding sites—properties absent in the corresponding 2-methylthio, 4-methylthio, or unsubstituted benzamide regioisomers [2]. Procurement decisions that treat any thiazole-benzamide as functionally interchangeable risk introducing uncontrolled variables in assay reproducibility, target selectivity, and structure-activity relationship (SAR) interpretation. The evidence below delineates the specific differentiators that exist—and critically flags where quantitative comparator data is presently unavailable.

Quantitative Differentiation Evidence for N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide: A Procurement-Focused Head-to-Head Guide


Regiochemical Methylthio Positioning: 3-SMe vs. 2-SMe vs. 4-SMe Benzamide Isomers

The target compound bears the methylthio substituent at the 3-position (meta) of the benzamide ring. The direct 2-regioisomer, N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide (CAS 896350-76-8), and the 4-regioisomer, N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-4-(methylthio)benzamide (CAS 896350-78-0), are commercially available comparators that differ solely in the position of the –SMe group. In thiazole-benzamide kinase inhibitor programs, the meta-methylthio configuration has been associated with distinct hydrogen-bonding geometry and steric tolerance within the ATP-binding pocket, whereas ortho-substitution often imposes conformational constraints that reduce target engagement [1]. No direct head-to-head biochemical assay comparing all three regioisomers was retrievable from public sources for the specific 4-ethoxyphenyl-5-methylthiazol-2-yl scaffold. The differentiation claim therefore rests on class-level SAR inference from the broader aminothiazole-benzamide patent literature, where meta-substituted benzamide derivatives consistently appear in exemplification tables with superior cellular anti-proliferative profiles relative to ortho- and para-substituted congeners [1][2].

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibition

Thiazole C5-Methyl Substitution: Conformational and Metabolic Differentiation from C5-Unsubstituted Analogs

The target compound incorporates a methyl group at the 5-position of the thiazole ring. The closest C5-unsubstituted comparator is N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide (derived by formal removal of the 5-methyl group). In the broader thiazole-benzamide class, C5-methyl substitution has been shown to increase the rotational barrier around the thiazole-aryl bond, potentially enhancing target-binding preorganization [1]. Additionally, C5-methylation blocks a known site of cytochrome P450-mediated oxidative metabolism on the thiazole ring, which can prolong compound half-life in microsomal stability assays [1][2]. No direct head-to-head metabolic stability or conformational data exist in the public domain for this specific compound pair; this differentiation is supported by class-level inference from medicinal chemistry precedent in thiazole-containing kinase inhibitors.

Metabolic Stability Conformational Analysis Drug Design

4-Ethoxyphenyl vs. 4-Methoxyphenyl Lipophilicity and Electron-Donating Capacity Differentiation

The target compound's 4-ethoxyphenyl group (para-ethoxy on the phenyl ring attached to thiazole C4) contrasts with the closely related 4-methoxyphenyl analog, N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide (CAS 583857-69-6). The ethoxy substituent (–OCH2CH3) is more lipophilic and a stronger electron donor than methoxy (–OCH3) by virtue of the additional methylene unit. Calculated logP differences for ethoxy vs. methoxy phenyl-substituted thiazole-benzamides in this class are typically +0.4 to +0.6 log units, and the Hammett σp constant shifts from –0.27 (OMe) to approximately –0.24 (OEt), indicating modestly altered electronic influence on the thiazole ring π-system [1]. These physicochemical shifts can modulate passive membrane permeability and target-binding enthalpy. No experimental logP or permeability data for this compound pair were retrievable; the differentiation is supported by computational and literature Hammett analysis precedent.

Lipophilicity Electronic Effects Physicochemical Properties

Patent-Class Scope Confirmation: Compound Falls Within Anti-Proliferative Thiazole-Benzamide IP Space

The generic Markush structures disclosed in US 2003/0225147 A1 (thiazole benzamide derivatives as cell proliferation inhibitors) and WO 2014/052831 A1 (anti-migration and anti-invasion thiazole analogs) encompass the target compound's core scaffold [1][2]. While the target compound itself is not listed as a specifically exemplified compound with quantitative biological data in either patent, its structural features—4-ethoxyphenyl, 5-methylthiazole, and 3-methylthiobenzamide—fall within the claimed scope. This provides IP-domain context: the compound resides in a patent-protected chemical space associated with kinase inhibition and anti-proliferative activity, distinguishing it from structurally similar thiazole-benzamides claimed for unrelated therapeutic areas (e.g., glucokinase activation, P2X7 antagonism, or adenosine receptor modulation). No quantitative potency data from these patents can be attributed specifically to CAS 922584-38-1.

Intellectual Property Anti-Proliferative Patent Landscape

Absence of Quantitative Biological Data: A Critical Procurement Consideration

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and Google Patents (search date: April 2026) failed to identify any peer-reviewed publication, patent example, or authoritative biochemical database entry containing quantitative IC50, Ki, EC50, cell viability, selectivity, pharmacokinetic, or in vivo efficacy data for CAS 922584-38-1 [1][2]. The BindingDB entry BDBM50276883 (CHEMBL4175800), which reports Ki values of 4.30–4.31 nM for amyloid-beta precursor protein binding, corresponds to 4-(benzo[b]thiophen-2-yl)aniline and not the target compound [3]. This data gap is itself a critical differentiator: procurement of this compound represents an investment in an uncharacterized chemical entity suitable only for de novo screening or SAR exploration, in contrast to well-annotated analogs with published activity profiles. Buyers must weigh the compound's structural novelty against the absence of enabling biological data when planning experimental resource allocation.

Data Transparency Risk Assessment Compound Selection

Recommended Application Scenarios for N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide: Evidence-Linked Procurement Guidance


De Novo Kinase Profiling and Anti-Proliferative Screening Cascade Initiation

Given the compound's structural placement within anti-proliferative thiazole-benzamide patent space [1], its most appropriate near-term use is as a starting point for broad-panel kinase selectivity profiling (e.g., 100–400 kinase panels) and anti-proliferative screening against the NCI-60 or comparable cancer cell line panels. The compound's uncharacterized status makes it suitable for hypothesis-generating experiments where novel chemotype exploration is prioritized over pre-validated target engagement. Researchers should co-procure the 2-methylthio and 4-methylthio regioisomers as internal controls to establish regioisomer-specific SAR from the first experimental iteration.

Metabolic Stability and Physicochemical Property Benchmarking Against 4-Methoxy and C5-Unsubstituted Analogs

The target compound's 4-ethoxyphenyl and 5-methylthiazole features position it for comparative ADME/PK characterization alongside the 4-methoxyphenyl analog (CAS 583857-69-6) and C5-unsubstituted thiazole analogs [2]. A focused panel including microsomal stability (human, mouse, rat), CYP inhibition, kinetic aqueous solubility, logD7.4, and parallel artificial membrane permeability assay (PAMPA) would generate the quantitative differentiation data currently absent from the public domain. This scenario is particularly relevant for procurement by medicinal chemistry groups building structure-property relationship (SPR) datasets for thiazole-containing lead series.

Chemical Biology Tool Compound for Cysteine-Reactive Probe Development

The 3-methylthio substituent on the benzamide ring is a potential handle for sulfur-mediated interactions with cysteine residues or metal cofactors in target proteins [3]. In the absence of pre-existing target annotation, this compound could be deployed in chemoproteomics workflows (e.g., isoTOP-ABPP or thermal proteome profiling) to identify novel protein targets covalently or non-covalently engaged by the thiazole-benzamide scaffold. Procurement for this scenario should be accompanied by purchase of the corresponding 3-methylsulfonyl oxidation-state analog as a reactivity control.

SAR Matrix Expansion: Systematic Analog-by-Catalog Procurement Strategy

For groups employing analog-by-catalog approaches, this compound serves as a core scaffold around which commercial availability of the 2-SMe, 4-SMe, 4-OMe-phenyl, C5-H, 3-ethylsulfonyl, and unsubstituted benzamide congeners can be leveraged to rapidly populate a thiazole-benzamide SAR matrix. The procurement value resides not in the single compound's annotated activity—which is absent—but in its position at the intersection of several commercially accessible structural variation points, enabling efficient fragment-to-lead or hit-expansion chemistry without de novo synthesis .

Quote Request

Request a Quote for N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.